N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
Description
N1-((3-((4-Methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated 1,3-oxazinan ring and dual methoxy-substituted aromatic moieties. The compound’s structure integrates a 4-methoxybenzyl group at the N2 position and a 3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-ylmethyl group at N1. This design likely enhances metabolic stability and target binding affinity, as sulfonyl groups are known to improve pharmacokinetic properties .
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-13-19(9-10-20(16)32-3)34(29,30)26-11-4-12-33-21(26)15-25-23(28)22(27)24-14-17-5-7-18(31-2)8-6-17/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGWGLREPBASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
Chemical Structure
The compound features a unique structure characterized by an oxazinan ring, sulfonyl group, and oxalamide moiety. Its molecular formula is C₁₉H₂₃N₃O₅S, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following subsections detail specific areas of activity for this compound.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. Compounds containing the 1,3-oxazinan structure are known for their antibacterial and antifungal activities.
Case Study: Antibacterial Activity
A study conducted by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed significant antibacterial effects against Mycobacterium bovis BCG. The binding affinity of these compounds to key enzymes involved in fatty acid biosynthesis was also evaluated, suggesting a mechanism of action that disrupts cell wall synthesis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | M. tuberculosis |
| Compound B | 4 | S. aureus |
| Compound C | 0.03 | C. difficile |
Anti-inflammatory Activity
Compounds with sulfonamide groups have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Research Findings
Research has indicated that similar compounds can inhibit the production of nitric oxide and prostaglandins in macrophages, which are key mediators in inflammatory responses . This suggests that this compound may also possess such effects.
Anticancer Activity
The anticancer potential of oxazolidine derivatives has been noted in various studies. The presence of methoxy and sulfonamide groups is believed to enhance cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies have shown that related compounds exhibit cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table and analysis compare the target compound with structurally related oxalamides, focusing on synthesis, substituent effects, and functional properties.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations:
Substituent Effects on Synthesis and Stability :
- The target compound’s sulfonylated oxazinan ring distinguishes it from simpler analogs like compounds 35 and 80 , which lack fused heterocycles. Sulfonyl groups (as in the target compound and compound 3 ) enhance thermal stability compared to sulfamoyl groups, as evidenced by compound 3 ’s decomposition at 180°C .
- Electron-withdrawing groups (e.g., chlorine in compound 80 ) reduce yields (68% vs. 66% for compound 35 ) due to steric or electronic challenges during amide coupling .
Biological Activity Trends :
- Methoxy-substituted derivatives (e.g., compound 35 , S5456) show varied enzyme interactions. S5456’s 2,3-dimethoxybenzyl group contributes to CYP3A4 inhibition (51% at 10 µM), suggesting that methoxy positioning modulates activity .
- The target compound’s 4-methoxybenzyl group may favor receptor binding akin to umami agonists like S336, which shares a dimethoxybenzyl motif .
Spectroscopic and Analytical Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
